Cas no 120015-18-1 (Pseudotsuganol)

Pseudotsuganol structure
Productnaam:Pseudotsuganol
CAS-nummer:120015-18-1
MF:C35H32O13
MW:660.620791435242
CID:213486
Pseudotsuganol Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[2',5,6-trihydroxy-3'-methoxy-5'-[(1S,3aR,4S,6aR)-tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl][1,1'-biphenyl]-3-yl]-,(2R,3R)-
- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[2',5,6-trihydroxy-3'-methoxy-5'-[(1S,3aR,4S,6aR)-tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl][1,1'-biphenyl]-3-yl]-,(2R,3
- 1H,3H-Furo[3,4-c]furan, 4H-1-benzopyran-4-one deriv.
- 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[2',5,6-trihydroxy-3'-methoxy-5'-[tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl][1,1'-biphenyl]-3-yl]-,[1S-[1a(2S*,3S*),3aa,4a,6aa]]-
- Pseudotsuganol
- CID 102404043
- 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-[2',5,6-trihydroxy-3'-methoxy-5'-[(1S,3aR,4S,6aR)-tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl][1,1'-biphenyl]-3-yl]-, (2R,3R)-
-
- Inchi: 1S/C35H32O13/c1-44-25-8-14(3-4-22(25)37)33-20-12-47-34(21(20)13-46-33)16-6-19(30(41)27(9-16)45-2)18-5-15(7-24(39)29(18)40)35-32(43)31(42)28-23(38)10-17(36)11-26(28)48-35/h3-11,20-21,32-41,43H,12-13H2,1-2H3/t20-,21-,32-,33+,34+,35+/m0/s1
- InChI-sleutel: TXOKTGDAECRVPW-WEKAZSQWSA-N
- LACHT: O1C[C@@H]2[C@@H](C3C=CC(=C(C=3)OC)O)OC[C@@H]2[C@H]1C1C=C(C(=C(C2C(=C(C=C([C@@H]3[C@H](C(C4C(=CC(=CC=4O3)O)O)=O)O)C=2)O)O)C=1)O)OC
Berekende eigenschappen
- Exacte massa: 660.184
- Monoisotopische massa: 660.184
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 7
- Aantal waterstofbondacceptatoren: 13
- Zware atoomtelling: 48
- Aantal draaibare bindingen: 6
- Complexiteit: 1130
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 6
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.605
- Topologisch pooloppervlak: 205
Experimentele eigenschappen
- Dichtheid: 1.526±0.06 g/cm3(Predicted)
- Kookpunt: 950.2±65.0 °C(Predicted)
- pka: 7.22±0.60(Predicted)
Pseudotsuganol Gerelateerde literatuur
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
120015-18-1 (Pseudotsuganol) Gerelateerde producten
- 2229183-92-8(3-(2,5-dimethyl-1H-pyrrol-3-yl)-2-methoxypropanoic acid)
- 1261535-53-8(4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine)
- 94171-08-1(2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol)
- 2034255-95-1(N-[(6-ethoxypyridin-3-yl)methyl]-6-hydroxypyrimidine-4-carboxamide)
- 1252853-80-7(methyl 4-chloro-2-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate)
- 2248393-93-1(1,1-Dimethylethyl 2-amino-3,5-difluoro-4-methoxybenzoate)
- 391649-88-0(4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile)
- 1199775-20-6(N-{4-2-(methylamino)ethylphenyl}acetamide)
- 1211859-68-5((2E)-1-{4-2-(4-fluorophenyl)cyclopropanecarbonylpiperazin-1-yl}-3-phenylprop-2-en-1-one)
- 1340429-89-1(2-(Isocyanatomethyl)oxane)
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Hebei Ganmiao New material Technology Co., LTD
Goudlid
CN Leverancier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
